ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate is a sulfonamide compound known for its potent inhibitory effects on anion transporters. This compound has been extensively studied for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate can be synthesized through the reaction of 4-amino benzoic acid ethyl ester with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the resulting product is purified by recrystallization to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different sulfonamide derivatives.
Scientific Research Applications
Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate has a wide range of scientific research applications:
Chemistry: Used as a reagent to study anion transport mechanisms and to develop new inhibitors of anion transporters.
Biology: Employed in studies of cellular transport processes, particularly in red blood cells and epithelial cells.
Medicine: Investigated for its potential therapeutic applications in conditions involving abnormal anion transport, such as cystic fibrosis and hypertension.
Industry: Utilized in the development of new materials and chemical processes that require precise control of anion transport.
Mechanism of Action
Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate exerts its effects by binding to anion transporter proteins and blocking the transport of anions across the plasma membrane. This inhibition affects various physiological processes, such as intracellular pH regulation and fluid secretion. The compound has been shown to inhibit the transport of chloride, bicarbonate, and sulfate ions by targeting anion exchangers and chloride-bicarbonate exchangers.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(2-chlorophenyl)sulfonyl]amino}benzoate
- Ethyl 4-{[(3,5-dichlorophenyl)sulfonyl]amino}benzoate
- Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate
Uniqueness
Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate is unique due to its specific inhibitory effects on anion transporters and its ability to affect multiple anion types. This makes it a valuable tool in research focused on understanding and manipulating anion transport mechanisms.
Properties
IUPAC Name |
ethyl 4-[(2,5-dichlorophenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-2-22-15(19)10-3-6-12(7-4-10)18-23(20,21)14-9-11(16)5-8-13(14)17/h3-9,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUQEOSUUJGRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359705 |
Source
|
Record name | Benzoic acid, 4-[[(2,5-dichlorophenyl)sulfonyl]amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88522-33-2 |
Source
|
Record name | Benzoic acid, 4-[[(2,5-dichlorophenyl)sulfonyl]amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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